Lipophilicity Advantage: LogP Difference of +1.06 vs. 5‑Bromo‑4‑methylpyrimidine
The predicted octanol‑water partition coefficient (ACD/LogP) for 5‑bromo‑4‑propylpyrimidine is 2.18, compared with 1.12 for the 4‑methyl analog . This increase of 1.06 log units corresponds to an approximately 11‑fold higher predicted lipophilicity, which can enhance membrane permeability in biological assays and alter solubility profiles in organic solvents .
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.18 (ACD/LogP predicted) |
| Comparator Or Baseline | 5‑Bromo‑4‑methylpyrimidine: 1.12 (ACD/LogP predicted) |
| Quantified Difference | +1.06 log units (~11‑fold increase in predicted lipophilicity) |
| Conditions | Predicted using ACD/Labs Percepta Platform v14.00; standard conditions (pH 7.4, 25 °C) |
Why This Matters
Higher lipophilicity favors partitioning into organic phases during extraction and may improve passive membrane diffusion in cell‑based assays, directly influencing the selection of building blocks for medicinal chemistry campaigns.
